1-Butyl-4-ethylpiperazine
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Overview
Description
1-Butyl-4-ethylpiperazine is an organic compound belonging to the piperazine family Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butyl-4-ethylpiperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the Ugi reaction, which is a multi-component reaction that forms piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also employed .
Industrial Production Methods: Industrial production of piperazine derivatives often involves the ammoniation of 1,2-dichloroethane or ethanolamine. This process yields piperazine as a co-product, which can then be further modified to produce this compound .
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-4-ethylpiperazine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring reacts with alkyl halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions typically result in alkylated piperazine derivatives .
Scientific Research Applications
1-Butyl-4-ethylpiperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Butyl-4-ethylpiperazine involves its interaction with specific molecular targets. For instance, piperazine compounds are known to act as GABA receptor agonists, binding directly to muscle membrane GABA receptors. This interaction causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms .
Comparison with Similar Compounds
Piperazine: The parent compound, characterized by a six-membered ring with two nitrogen atoms.
1-Methylpiperazine: A derivative with a methyl group attached to the piperazine ring.
1-Phenylpiperazine: A derivative with a phenyl group attached to the piperazine ring.
Uniqueness: 1-Butyl-4-ethylpiperazine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and potential biological activities. Compared to other piperazine derivatives, it may exhibit different reactivity and interactions with molecular targets, making it a valuable compound for various applications .
Properties
CAS No. |
91015-23-5 |
---|---|
Molecular Formula |
C10H22N2 |
Molecular Weight |
170.30 g/mol |
IUPAC Name |
1-butyl-4-ethylpiperazine |
InChI |
InChI=1S/C10H22N2/c1-3-5-6-12-9-7-11(4-2)8-10-12/h3-10H2,1-2H3 |
InChI Key |
ANOSFGTVKYVBCM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCN(CC1)CC |
Origin of Product |
United States |
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